molecular formula C4H5N3O3 B2464301 (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1674389-78-6

(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B2464301
CAS No.: 1674389-78-6
M. Wt: 143.102
InChI Key: UVDHKCKGFQOYAM-UHFFFAOYSA-N
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Description

(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

It’s known that triazole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Some triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid might also interact with its targets in a similar manner, leading to changes in cell behavior.

Biochemical Pathways

Triazole derivatives have been associated with a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities . This suggests that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Some triazole derivatives have shown potent inhibitory activities against cancer cell lines . This suggests that this compound might also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can lead to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize metal-free catalysts and environmentally benign conditions to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the triazole nitrogen can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (3-oxo-1H-1,2,4-triazol-1-yl)acetic acid, while substitution reactions can produce a variety of substituted triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyl group in (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, increasing the compound’s solubility and reactivity. Additionally, the hydroxyl group can be further modified to introduce new functionalities, expanding its range of applications .

Properties

IUPAC Name

2-(5-oxo-1H-1,2,4-triazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-3(9)1-7-2-5-4(10)6-7/h2H,1H2,(H,6,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDHKCKGFQOYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674389-78-6
Record name 2-(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid
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